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Compound of Interest

Compound Name: 4-Nitrophenyl octyl ether

Cat. No.: B1583111

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
Nitrophenyl octyl ether, a key intermediate in various chemical syntheses. This document is
intended for researchers, scientists, and professionals in drug development and materials
science. It delves into the theoretical underpinnings and practical applications of fundamental
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), for the unequivocal structural
elucidation and characterization of this compound. By integrating established principles with
field-proven insights, this guide aims to be a definitive resource for the analysis of 4-
Nitrophenyl octyl ether.

Introduction: The Significance of 4-Nitrophenyl
Octyl Ether

4-Nitrophenyl octyl ether, with the chemical formula C14H21NO3, is an aromatic ether that
serves as a versatile building block in organic synthesis.[1][2] Its structure, comprising a p-
nitrophenyl group linked to an octyl chain via an ether bond, imparts a uniqgue combination of
properties that are leveraged in the synthesis of more complex molecules. The nitro group
offers a site for further chemical modification, while the octyl chain provides lipophilicity.
Accurate and thorough characterization of this molecule is paramount to ensure the purity and
identity of starting materials, which is critical for the successful outcome of subsequent
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reactions and the quality of final products. Spectroscopic methods provide a non-destructive
and highly informative means to achieve this characterization.

Molecular Structure and Key Physicochemical
Properties

A foundational understanding of the molecular structure and properties of 4-Nitrophenyl octyl
ether is essential for interpreting its spectroscopic data.

Molecular Formula: C14H21NO3[1]

Molecular Weight: 251.33 g/mol [1][3]

Appearance: Clear yellow liquid after melting[1]

CAS Number: 49562-76-7[1][4][5]

The presence of the aromatic ring, the nitro group, the ether linkage, and the aliphatic octyl
chain gives rise to distinct signals in various spectroscopic analyses.

Property Value Source

Molecular Formula C14H21NO3 [1][2]

Molecular Weight 251.33 g/mol [11[3]

Monoisotopic Mass 251.15214353 Da [1][2]
Clear yellow liquid (after

Appearance ] [1]
melting)

CAS Number 49562-76-7 [1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. It provides detailed information about the chemical environment of individual
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protons (*H NMR) and carbon atoms (*3C NMR).

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of 4-Nitrophenyl octyl ether is expected to show characteristic signals
for the aromatic protons, the protons on the carbon adjacent to the ether oxygen, the aliphatic
chain protons, and the terminal methyl group.

Expected Chemical Shifts (8) in *H NMR:

Aromatic Protons (Ar-H): The protons on the nitrophenyl ring will be significantly deshielded
due to the electron-withdrawing nature of the nitro group and the ether oxygen. They are
expected to appear as two doublets in the range of & 6.9-8.3 ppm. The protons ortho to the
nitro group will be the most downfield.

Methylene Protons adjacent to Oxygen (-O-CHz-): The protons on the carbon directly
attached to the ether oxygen are deshielded and typically resonate in the region of 6 3.4-4.5
ppm.[6] For 4-Nitrophenyl octyl ether, this will likely be a triplet.

Aliphatic Methylene Protons (-CH2-): The protons of the methylene groups in the octyl chain
will appear as a complex multiplet in the typical alkane region of 6 1.2-1.8 ppm.

Terminal Methyl Protons (-CHs): The protons of the terminal methyl group of the octyl chain
will appear as a triplet at approximately & 0.9 ppm.

3C NMR Spectroscopy: Mapping the Carbon Framework

The 3C NMR spectrum provides complementary information, showing distinct signals for each
unique carbon atom in the molecule.

Expected Chemical Shifts (d) in 3C NMR:

e Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the range of & 110-165 ppm.
The carbon bearing the nitro group (C-NO2) and the carbon attached to the ether oxygen (C-
O) will be the most downfield.

o Methylene Carbon adjacent to Oxygen (-O-CHz-): The carbon atom directly bonded to the
ether oxygen is deshielded and typically appears in the d 50-80 ppm range.[6]
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 Aliphatic Methylene Carbons (-CHz-): The carbons of the octyl chain will have signals in the
aliphatic region of & 14-40 ppm.

o Terminal Methyl Carbon (-CHs): The terminal methyl carbon will be the most upfield signal,
typically around & 14 ppm.

Experimental Protocol for NMR Analysis

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
Step-by-Step Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitrophenyl octyl ether in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence.
Subsequently, acquire the 13C NMR spectrum. For enhanced sensitivity, a larger number of
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scans may be required for the 13C spectrum.

o Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier
transform, followed by phase and baseline correction.

o Spectral Interpretation: Analyze the processed spectra to determine chemical shifts,
integration values (for *H NMR), and coupling patterns to confirm the structure of the
molecule.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule by detecting the absorption of infrared radiation, which excites molecular
vibrations.

Key IR Absorptions for 4-Nitrophenyl Octyl Ether:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm™2.

« Aliphatic C-H Stretch: The C-H stretching vibrations of the octyl chain will be observed in the
range of 2850-3000 cm~1.

¢ Nitro Group (NO2) Stretch: The nitro group exhibits two strong and characteristic stretching
vibrations: an asymmetric stretch around 1500-1550 cm~! and a symmetric stretch around
1335-1385 cm~1.[7]

e C-O-C Ether Stretch: The C-O-C stretching vibration of the ether linkage is a key diagnostic
peak. For phenyl alkyl ethers, two strong absorbances are expected around 1250 cm~1
(asymmetric) and 1050 cm~1 (symmetric).[6]

o Aromatic C=C Bending: Aromatic ring C=C bending vibrations can be seen in the fingerprint
region, typically between 1450 and 1600 cm—1,

Experimental Protocol for IR Analysis
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Caption: Workflow for FTIR Spectroscopic Analysis.
Step-by-Step Methodology:

o Sample Preparation: As 4-Nitrophenyl octyl ether is a liquid at or near room temperature,
the simplest method is to apply a thin film of the neat liquid directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Obtain a background spectrum of the clean, empty ATR crystal. This will
be subtracted from the sample spectrum to remove contributions from the instrument and
atmosphere.

e Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands and correlate them with the
functional groups present in 4-Nitrophenyl octyl ether.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring
Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The nitrophenyl chromophore in 4-Nitrophenyl octyl ether is expected to exhibit strong UV
absorption.

Expected UV-Vis Absorption:
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The presence of the nitro group conjugated with the phenyl ring creates an extended 1t-system
that absorbs in the UV region. The absorption maximum (A_max) is influenced by the solvent
polarity. In a non-polar solvent, a primary absorption band is expected. In basic conditions, the
related 4-nitrophenolate ion shows a strong absorption peak around 400-413 nm.[8][9][10]
While 4-Nitrophenyl octyl ether will not deprotonate, its spectrum will be influenced by the
electronic nature of the nitrophenoxy group. A strong absorption band is anticipated in the UV
region, likely between 250 and 350 nm, corresponding to 1T — TT* transitions.

Experimental Protocol for UV-Vis Analysis

Sample Preparation
Fil
Stock Solution o Coven
(in Ethanol or Hexane) Quartz Cuvette

Data Analysis
eeeee can Sample ——— N
. u Determine A_max
Calculate Molar Absorptivity (€)

Click to download full resolution via product page
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Step-by-Step Methodology:

o Sample Preparation: Prepare a stock solution of 4-Nitrophenyl octyl ether in a suitable UV-
transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to obtain a series of
solutions with concentrations that will yield absorbances in the optimal range of 0.1 to 1.0.

e Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

o Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the
instrument (measure the blank).
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o Sample Measurement: Replace the blank with the sample cuvette and record the absorption
spectrum over the desired wavelength range (e.g., 200-500 nm).

» Data Analysis: Determine the wavelength of maximum absorbance (A_max). If the
concentration is known, the molar absorptivity (€) can be calculated using the Beer-Lambert
law (A = €bc).

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound
and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of 4-Nitrophenyl Octyl Ether:

e Molecular lon (M*): The molecular ion peak is expected at an m/z value corresponding to the
molecular weight of the compound, which is approximately 251.15.

o Fragmentation Pattern: The fragmentation of 4-Nitrophenyl octyl ether is likely to proceed
through several pathways. Cleavage of the ether bond can lead to the formation of a
nitrophenoxy radical or cation and an octyl radical or cation. A common fragmentation for
ethers is the loss of the alkyl chain as an alkene. For an octyl ether, this would correspond to
the loss of octene (CsHis, mass = 112 u), leading to a fragment ion corresponding to 4-
nitrophenol at m/z 139.[11] The octyl cation (CsH17*) would appear at m/z 113.[11] Further
fragmentation of the nitrophenyl group is also possible.

Experimental Protocol for Mass Spectrometry Analysis

Mass Analysis

Tonization

Sample Introduction
Dilute Solution of — Mass Analyzer
4-Nitrophenyl octyl ether (e.9., Quadrupole, TOF)

Detection & Analysis
Mass Spectrum Identify Molecular lon
ety ’ (Intensity vs. m/z) & Fragmentation Pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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